Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving AC-SO3H, can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
1H-pyrrolo[2,3-b]pyridines: Another class of heterocyclic compounds with similar biological properties.
Uniqueness
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
DOZNXFPPJDVVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3 |
Origin of Product |
United States |
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